methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate
Description
Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate is a pyrazole derivative featuring a conjugated methylidene group linked to a 4-methylaniline moiety, a ketone at position 5, a phenyl group at position 1, and an acetate ester at position 3 (Figure 1). Pyrazole-based compounds are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . While direct pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs highlight the importance of substituent effects on physicochemical and biological properties .
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[4-[(4-methylphenyl)iminomethyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-10-15(11-9-14)21-13-17-18(12-19(24)26-2)22-23(20(17)25)16-6-4-3-5-7-16/h3-11,13,22H,12H2,1-2H3 |
InChI Key |
XHZKAQJSHLOVAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the methylanilino group to an amine or to reduce the pyrazole ring.
Substitution: The phenyl and methylanilino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Features
The compound shares structural motifs with pyrazol-3-ones, thiazolidinones, and other heterocyclic derivatives. Below is a comparative analysis of its features against selected analogs from the literature.
Data Table: Comparative Analysis of Selected Compounds
Substituent Effects on Properties and Activity
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methylanilino group is electron-donating, contrasting with the nitro group in ’s pyrazol-3-one derivative . This difference likely alters electronic density on the pyrazole ring, affecting reactivity and interactions in biological systems.
- Heterocyclic Core: Thiazolidinone derivatives () exhibit distinct bioactivities (e.g., anti-T. gondii or plant growth modulation) due to their sulfur-containing cores, whereas pyrazole derivatives are more commonly associated with anti-inflammatory or antimicrobial effects .
Research Findings from Analogous Compounds
- Thiazolidinones: Derivatives with sulfanylidene or chlorophenyl groups () showed notable bioactivities, emphasizing the role of sulfur and halogen atoms in target binding .
- Biological Efficacy: reported a thiazolidinedione derivative with 8.96% plant growth modulation efficacy, highlighting the impact of fluorophenyl and iodoanilino substituents .
Biological Activity
Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate is a complex pyrazole derivative notable for its potential biological activities. Pyrazoles are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 382.44 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that pyrazole derivatives exhibit biological activities through various mechanisms:
- Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth by disrupting cell wall synthesis and function .
- Anticancer Activity : this compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). In vitro assays indicated that this compound could synergistically enhance the efficacy of established chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
